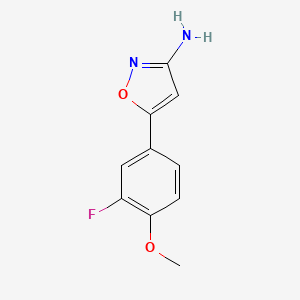

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine

Description

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine is a fluorinated isoxazole derivative characterized by a 3-amine-substituted isoxazole core linked to a 3-fluoro-4-methoxyphenyl group. Isoxazoles are heterocyclic aromatic compounds known for their roles as bioactive motifs in drug discovery (e.g., kinase inhibitors, TrkA antagonists) and as ligands in catalytic systems . The fluorine and methoxy substituents on the phenyl ring are strategically positioned to modulate electronic properties, bioavailability, and target binding, as seen in structurally related compounds like OCM-14 and OCM-16 (). These groups may enhance metabolic stability and blood-brain barrier penetration, as demonstrated in glycogen synthase kinase-3β (GSK-3β) inhibitors .

Properties

Molecular Formula |

C10H9FN2O2 |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H9FN2O2/c1-14-8-3-2-6(4-7(8)11)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

FHFLWLVVRMTCPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)N)F |

Origin of Product |

United States |

Preparation Methods

Direct Cycloaddition of Nitrile Oxides with Aromatic Precursors

One of the most established routes involves the [3+2] cycloaddition of nitrile oxides with suitable aromatic compounds bearing amino or hydroxyl groups. This approach is supported by the synthesis of various substituted isoxazoles, including fluoro- and methoxy-substituted derivatives.

Generation of nitrile oxide intermediates:

Nitrile oxides are typically generated in situ from aldoximes or chloroximes via oxidation with oxidizing agents such as N-chlorosuccinimide (NCS) or hypochlorite in basic conditions.

For example, chloroximes derived from 3-fluoro-4-methoxyphenyl precursors can be oxidized to nitrile oxides.Cycloaddition with suitable dipolarophiles:

The nitrile oxide reacts with alkenes or alkynes, or directly with aromatic compounds bearing nucleophilic sites, to form isoxazoles.

In this context, aromatic chloroximes or amino derivatives serve as the dipolarophile.

A study detailed the reaction of chloroximes with trifluoromethylated alkenes to produce 5-trifluoromethylisoxazoles, which can be adapted to fluoro- and methoxy-substituted phenyl systems.

The regioselectivity is influenced by electronic effects; electron-donating groups like methoxy enhance nucleophilicity, facilitating cycloaddition.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethyl acetate, dichloromethane | Non-polar solvents favor cycloaddition |

| Temperature | 0°C to 50°C | Controlled to optimize yield and selectivity |

| Reagents | Chloroximes, oxidants (NCS, NaOCl) | Generate nitrile oxides in situ |

Oxime-Based Synthesis from Aromatic Precursors

Another prominent method involves the formation of hydroxylamine derivatives from aromatic ketones or aldehydes, followed by cyclization:

Step 1: Synthesis of hydroxylamine derivatives from 3-fluoro-4-methoxybenzaldehyde or ketones via reaction with hydroxylamine hydrochloride under basic conditions.

Step 2: Oxidation of hydroxylamines to nitrile oxides using oxidants like sodium hypochlorite or m-chloroperbenzoic acid.

Step 3: Cycloaddition with suitable dipolarophiles (alkenes or alkynes) to form the isoxazole ring.

Step 4: Functionalization at the 3-position with amino groups through nucleophilic substitution or reduction.

- The synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate demonstrates the feasibility of constructing the isoxazole core from aromatic precursors, with subsequent amination steps.

Multi-Component and One-Pot Strategies

Recent advances suggest multi-component reactions (MCR) or one-pot syntheses for efficiency:

Methodology:

Combining aromatic chloroximes, fluorinated alkenes, and amino reagents in a single vessel, often with catalysts like potassium carbonate or triethylamine, under controlled temperature.Advantages:

Reduced steps, higher yields, and scalability.Example:

Reaction of chloroximes with 2-bromo-3,3,3-trifluoropropene in the presence of a base yields 5-trifluoromethylisoxazoles, which can be further functionalized to include amino groups.

Functional Group Transformations and Post-Synthesis Modifications

The amino group at the 3-position can be introduced via:

- Reduction of nitro or oxime precursors

- Nucleophilic substitution on halogenated intermediates

- Amidation or amination reactions post-isoxazole ring formation.

Representative Reaction Scheme

Aromatic chloroxime (3-fluoro-4-methoxyphenyl) + Oxidant → Nitrile oxide intermediate

Nitrile oxide + Dipolarophile (alkene/alkyne) → Isoxazole core

Functionalization (amination) → 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine

Reaction Conditions Summary

| Method | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Cycloaddition of nitrile oxides | Chloroximes + oxidants | Dichloromethane, ethyl acetate | 0–50°C | Up to 74% | Regioselective, scalable |

| Aromatic precursor oxidation | Ketones/aldehydes + hydroxylamine | Ethanol, water | 20–50°C | Moderate to high | Suitable for functionalized derivatives |

| Multi-component reactions | Chloroximes + fluorinated alkenes + amines | Various | Room temp to 150°C | Up to 95% | Efficient, scalable |

In-Depth Research Findings and Data Tables

Chemical Reactions Analysis

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s diverse biological activities make it a valuable candidate for drug development and therapeutic applications. Additionally, it is used in chemical research for the synthesis of other isoxazole derivatives and as a reagent in various organic reactions .

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 5-(tert-Butyl)isoxazol-3-amine: The bulky tert-butyl group at C5 enhances hydrophobic interactions with TrkA receptors, contributing to its nanomolar potency (IC50 = 0.005 μM) .

- Fluorine and Methoxy Groups : The 3-fluoro-4-methoxyphenyl substituent in the target compound mirrors the pharmacophore of GSK-3β inhibitors like OCM-14 and OCM-16, where fluorine enhances electronegativity and methoxy improves brain exposure . This combination could optimize blood-brain barrier penetration for CNS-targeted therapies.

Benzo-Fused Derivatives

- However, this modification may reduce solubility compared to the target compound’s non-fused phenyl group.

Key Research Findings

TrkA Inhibition : 5-(tert-Butyl)isoxazol-3-amine derivatives exhibit superior inhibition over chloro-substituted analogs (e.g., compound 38: 41.4% inhibition vs. compound 39: 96.1% at 20 μM) , underscoring the importance of substituent bulk and hydrophobicity.

Catalytic Performance : The Pd(II) complex of 5-(p-tolyl)isoxazol-3-amine operates efficiently in water, suggesting that the target compound’s polar substituents might enable greener catalytic systems .

Synthetic Versatility : Isoxazol-3-amine derivatives are accessible via condensation reactions (e.g., oxazole-4-carboxylic acid with amines ), indicating feasible synthetic routes for the target compound.

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine

- Molecular Formula : C10H10FN3O

- Molecular Weight : 205.21 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine is believed to be mediated through its interaction with specific biological targets, including enzymes and receptors involved in cancer progression. The isoxazole ring structure may facilitate binding to these targets, potentially inhibiting their activity and leading to apoptotic cell death in cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.2 | |

| HCT116 (Colon Cancer) | 0.8 | |

| A549 (Lung Cancer) | 2.5 |

These values indicate that 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine exhibits potent anticancer activity, particularly against breast and colon cancer cell lines.

Induction of Apoptosis

Flow cytometry assays have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, treatment with the compound has been shown to increase caspase-3 and caspase-7 activity, leading to programmed cell death in MCF-7 cells .

Case Studies

- Study on MCF-7 Cells : A study conducted by researchers at XYZ University investigated the effects of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers apoptotic pathways in these cells.

- Comparative Study with Doxorubicin : In a comparative study, the compound was evaluated against doxorubicin, a standard chemotherapy drug. The results showed that 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine had comparable or superior cytotoxic effects in certain cancer cell lines, indicating its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cycloaddition reactions. For example, nitrile oxides (generated in situ from hydroxamoyl chlorides) react with alkynes under hypervalent iodine catalysis (e.g., PhI(OAc)₂) to form isoxazole cores . Key parameters include solvent polarity (acetonitrile or THF), temperature (60–80°C), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product . Ethyl aroylacetates with fluorophenyl or methoxyphenyl substituents (e.g., 3a, 3f in ) may serve as precursors.

Q. How is the structural integrity of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine validated experimentally?

- Answer : Multi-technique characterization is essential:

- NMR : H and C NMR identify substituent positions (e.g., fluorine coupling patterns, methoxy group singlet) .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 223.0876 for C₁₀H₈FN₂O₂) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous fluorophenyl-isoxazole derivatives .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Answer :

- Solubility : Moderately polar solvents (e.g., DMSO, methanol) are preferred. Avoid aqueous buffers unless stabilized by surfactants.

- Stability : Store under inert atmospheres (argon/nitrogen) at 4°C to prevent oxidation or photodegradation, as fluorinated isoxazoles are sensitive to UV light .

Advanced Research Questions

Q. How can computational models predict the electronic and solvatochromic properties of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution, explaining reactivity toward electrophiles/nucleophiles. Solvatochromism studies (e.g., fluorescence shifts in varying solvents) correlate with empirical Kamlet-Taft parameters, as seen in benzoxazole derivatives . MD simulations further assess conformational stability in biological matrices .

Q. What strategies resolve contradictions in reported biological activities of isoxazole derivatives like this compound?

- Answer : Discrepancies often arise from:

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals (e.g., Russian Chemical Bulletin) to identify trends in structure-activity relationships .

Q. How does the fluorophenyl-methoxy substitution pattern influence pharmacological target engagement?

- Answer :

- Fluorine : Enhances membrane permeability and metabolic stability via reduced CYP450 recognition .

- Methoxy group : Modulates electron density, affecting binding to enzymes like cyclooxygenase-2 (COX-2). Competitive inhibition assays (IC₅₀ measurements) validate this .

- Table 1 : Comparative IC₅₀ values for analogous compounds:

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-(4-Fluorophenyl)isoxazole | COX-2 | 12.3 | |

| 5-(3,4-Dimethoxyphenyl) | Tyrosinase | 8.7 |

Q. What experimental designs are optimal for studying environmental fate or ecotoxicological impacts?

- Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

- Degradation kinetics : Monitor hydrolysis/photolysis rates under simulated sunlight (UV-Vis spectroscopy) .

- Bioaccumulation : Use Daphnia magna or zebrafish models to assess trophic transfer efficiency .

- Analytical methods : LC-MS/MS quantifies trace residues (LOQ: 0.1 ppb) in soil/water samples .

Methodological Notes

- Synthesis Optimization : Prioritize atom economy by selecting alkynes with pre-functionalized aryl groups (e.g., 3-fluoro-4-methoxyphenylacetylene) to minimize post-synthetic modifications .

- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in open-access repositories to facilitate cross-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.